7-Phenethyl-1-phenyl-1,3,7-triazaspiro[4.5]decan-4-one
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Overview
Description
7-Phenethyl-1-phenyl-1,3,7-triazaspiro[45]decan-4-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenethyl-1-phenyl-1,3,7-triazaspiro[4.5]decan-4-one typically involves multi-step organic reactions. One common method involves the reaction of phenethylamine with phenyl isocyanate to form a urea derivative. This intermediate is then cyclized under acidic conditions to form the spiro compound. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems allows for better control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
7-Phenethyl-1-phenyl-1,3,7-triazaspiro[4.5]decan-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-Phenethyl-1-phenyl-1,3,7-triazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Phenethyl-1-phenyl-1,3,7-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
- 1-Phenyl-1,3,7-triazaspiro[4.5]decan-4-one
Uniqueness
7-Phenethyl-1-phenyl-1,3,7-triazaspiro[4.5]decan-4-one is unique due to its specific spiro linkage and the presence of both phenethyl and phenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H25N3O |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-phenyl-9-(2-phenylethyl)-1,3,9-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C21H25N3O/c25-20-21(24(17-22-20)19-10-5-2-6-11-19)13-7-14-23(16-21)15-12-18-8-3-1-4-9-18/h1-6,8-11H,7,12-17H2,(H,22,25) |
InChI Key |
JXDTXVMMITZPOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CN(C1)CCC3=CC=CC=C3)C(=O)NCN2C4=CC=CC=C4 |
Origin of Product |
United States |
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